1-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-phenethylurea
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Overview
Description
1-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-phenethylurea is a complex organic compound that features a pyrazole ring, a thiazole ring, and a urea moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-phenethylurea typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a thioamide with an α-haloketone.
Linking the Pyrazole and Thiazole Rings: The pyrazole and thiazole rings are linked via an ethyl bridge, which can be achieved through a nucleophilic substitution reaction.
Formation of the Urea Moiety: The final step involves the reaction of the intermediate compound with phenethyl isocyanate to form the urea moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-phenethylurea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium ethoxide in ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
1-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-phenethylurea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-phenethylurea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
1-(2-(1H-pyrazol-1-yl)ethyl)-3-phenethylurea: Lacks the thiazole ring.
1-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-methylurea: Has a methyl group instead of a phenethyl group.
1-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-phenylurea: Has a phenyl group instead of a phenethyl group.
Uniqueness
1-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-phenethylurea is unique due to the presence of both pyrazole and thiazole rings, which may confer distinct biological activities and chemical properties. The combination of these rings with the urea moiety and the phenethyl group may enhance its potential as a versatile compound for various applications.
Properties
IUPAC Name |
1-(2-phenylethyl)-3-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5OS/c23-16(18-10-7-14-5-2-1-3-6-14)19-11-8-15-13-24-17(21-15)22-12-4-9-20-22/h1-6,9,12-13H,7-8,10-11H2,(H2,18,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRFOSBWLDWQKHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NCCC2=CSC(=N2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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